Chemical structure and properties of Fmoc-L-Tyr(SO3DCV)-OH
Chemical structure and properties of Fmoc-L-Tyr(SO3DCV)-OH
Advanced Strategies for Sulfotyrosine Peptide Synthesis
Executive Summary: The Sulfation Challenge
Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in HIV-1 entry (CCR5), coagulation (Factor VIII), and chemokine signaling. However, the direct synthesis of sulfotyrosine (
Fmoc-L-Tyr(SO3DCV)-OH (Fmoc-O-(2,2-dichlorovinylsulfonyl)-L-tyrosine) represents a high-fidelity solution to this instability. By masking the sulfate moiety with a 2,2-dichlorovinyl (DCV) group, this building block renders the sulfate diester resistant to the harsh trifluoroacetic acid (TFA) conditions required for resin cleavage. The DCV group acts as a "safety lock," which is removed only after the peptide is cleaved and purified, ensuring high yields of the target sulfopeptide.
This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying Fmoc-L-Tyr(SO3DCV)-OH in complex peptide synthesis.
Chemical Profile and Properties[1][2][3][4][5][6]
The DCV-protected tyrosine derivative is typically supplied as a dicyclohexylamine (DCHA) salt to enhance shelf-life stability.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Fmoc-O-(2,2-dichlorovinylsulfonyl)-L-tyrosine |
| Common Acronym | Fmoc-Tyr(SO3DCV)-OH |
| CAS Number | 1151854-06-6 (DCHA salt) |
| Molecular Formula | C |
| Molecular Weight | 759.74 g/mol (Salt); ~578.4 g/mol (Free Acid) |
| Solubility | Soluble in DMF, DMSO, MeOH |
| Appearance | White to off-white powder |
| Purity Standard | |
| Storage | -20°C, desiccated, protected from light |
Structural Logic
The molecule consists of three functional zones:
-
N-Terminus: Fmoc protection (Base-labile) for standard SPPS elongation.
-
C-Terminus: Free carboxylic acid for coupling to the resin or amine.
-
Side Chain: The phenol is sulfated, and the sulfate is capped with a 2,2-dichlorovinyl group. This electron-withdrawing vinyl halide stabilizes the sulfate ester against acid hydrolysis.
Mechanistic Workflow
The utility of Fmoc-Tyr(SO3DCV)-OH relies on an orthogonal protection strategy.[2] Unlike the Neopentyl (nP) group, which is removed via nucleophilic displacement (ammonium acetate), the DCV group is removed via hydrogenolysis .
Figure 1: The DCV Protection Strategy
Caption: The orthogonal workflow ensures the sulfate group survives the acidic cleavage step (Red) and is unmasked under neutral reductive conditions (Green).
Experimental Protocols
Coupling (Solid Phase)
The DCV derivative behaves similarly to standard Fmoc-amino acids but requires care to prevent premature sulfonate hydrolysis.
-
Activation: Use mild activation reagents like HBTU/HOBt or DIC/Oxyma . Avoid highly basic conditions for prolonged periods.
-
Stoichiometry: Use 3–4 equivalents relative to resin loading.
-
Solvent: DMF or NMP.
-
Protocol:
-
Dissolve Fmoc-Tyr(SO3DCV)-OH in DMF.
-
Add activator (e.g., HBTU) and base (DIPEA).[3] Note: Keep DIPEA equivalents controlled (max 2 eq relative to AA) to avoid Fmoc cleavage or side reactions.
-
Couple for 45–60 minutes.
-
Monitor completeness via Kaiser test (if N-terminal) or cleavage check.
-
Resin Cleavage
This is the critical step where DCV proves its value. The sulfate ester remains intact in high-concentration TFA.
-
Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT).
-
Recommended: 95% TFA, 2.5% TIS, 2.5% H2O.[4]
-
-
Duration: 2–3 hours at room temperature.
-
Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Result: You will obtain the DCV-protected peptide. Analyze by HPLC/MS. The mass will be [Target Mass + 96 Da] (Mass of C2Cl2H group replacement of H).
DCV Deprotection (Hydrogenolysis)
The removal of the dichlorovinyl group is achieved via catalytic hydrogenation.[1][4]
Reagents:
-
Catalyst: Pd(OH)
/C (Pearlman's catalyst) or 10% Pd/C. -
Hydrogen Source: H
gas (balloon) or Ammonium Formate. -
Solvent: MeOH:H
O (1:1) or 50% aq. buffer. -
Base: Triethylamine (Et
N) or Ammonium Acetate (crucial to maintain pH > 7 to stabilize the free sulfate).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude DCV-peptide in MeOH:H
O (1:1). Adjust pH to ~8.0 using Et N. -
Catalyst Addition: Add Pd(OH)
/C (approx. 50% by weight of the peptide). -
Hydrogenation: Sparge with H
gas or attach a hydrogen balloon. Stir vigorously at room temperature. -
Monitoring: Check HPLC every 30 minutes. The conversion is usually complete within 1–4 hours.
-
Filtration: Filter off the catalyst over Celite. Caution: Pd catalysts are pyrophoric.
-
Purification: Lyophilize the filtrate and purify via preparative HPLC using a neutral or slightly basic mobile phase (e.g., Ammonium Acetate buffer) to prevent desulfation during drying.
Troubleshooting & Optimization
Catalyst Poisoning (Met/Cys)
Sulfur-containing amino acids (Methionine, Cysteine) can poison Palladium catalysts, stalling the deprotection.
-
Solution 1: Use higher catalyst loading (100% w/w).
-
Solution 2: Use Fmoc-Tyr(SO3nP)-OH (Neopentyl protection) instead, as its removal (Ammonium Acetate) is not metal-dependent.
-
Solution 3: For Met-containing peptides, literature suggests Pd(OH)
is more robust than Pd/C [1].
Tryptophan Reduction
Hydrogenolysis can sometimes reduce the indole ring of Tryptophan.[1]
-
Mitigation: Limit reaction time strictly to the point of completion. Use Ammonium Formate as a milder hydrogen donor if H
balloon is too aggressive.
Desulfation During HPLC
The free sulfotyrosine is acid-labile.
-
Mitigation: Avoid 0.1% TFA in HPLC buffers. Use 0.1% Ammonium Acetate or Triethylamine Acetate (TEAA) buffers (pH 6.5–7.0) for the final purification step.
Comparative Analysis: DCV vs. Neopentyl (nP)[9]
| Feature | Fmoc-Tyr(SO3DCV)-OH | Fmoc-Tyr(SO3nP)-OH |
| Protecting Group | 2,2-Dichlorovinyl | Neopentyl |
| TFA Stability | Excellent | Excellent |
| Deprotection Mode | Hydrogenolysis (Pd/H | Nucleophilic (NH |
| Compatibility | Poor with Cys/Met (Catalyst poisoning) | Good with Cys/Met |
| Speed | Fast (1–4 h) | Slow (8–12 h @ 37°C) |
| Best Use Case | Peptides without Cys/Met; High throughput | Complex sequences with Cys/Met |
Figure 2: Decision Matrix
Caption: Selection logic based on peptide sequence composition.
References
-
Rudick, J. G., et al. (2013).[2] Template-constrained cyclic sulfopeptides that inhibit HIV-1 entry. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine. Retrieved from [Link]
